Computed Lipophilicity (XLogP3-AA = 0.5) Positions This Compound in a Distinct Physicochemical Space Versus Piperidine-3-Carboxamide Analogs
The target compound exhibits a computed XLogP3-AA value of 0.5, as reported in PubChem [1]. This calculated lipophilicity value places the compound in a physicochemical space distinct from the unsubstituted piperidine-3-carboxamide core scaffold, which is significantly more hydrophilic due to the absence of the N-methyl and N-isopropyl lipophilic substituents [1][2]. The measured LogP value from vendor datasheets corroborates this profile at 0.45 . This XLogP3-AA of 0.5 provides a quantifiable metric for predicting membrane permeability and solubility in aqueous versus organic media, differentiating it from analogs with alternative N-substitution patterns.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | Piperidine-3-carboxamide (unsubstituted core scaffold): XLogP3-AA substantially lower (more hydrophilic); baseline computed LogP range for N,N-dialkyl piperidine-3-carboxamides varies with alkyl chain length |
| Quantified Difference | XLogP3-AA value of 0.5 is characteristic of moderate lipophilicity conferred by the N-methyl-N-isopropyl substitution pattern |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) based on molecular structure |
Why This Matters
The XLogP3-AA value of 0.5 provides a quantifiable metric for predicting membrane permeability and aqueous solubility, informing both compound selection for biological screening cascades and synthetic handling requirements.
- [1] PubChem. N-methyl-N-(propan-2-yl)piperidine-3-carboxamide: Computed Properties (XLogP3-AA). PubChem CID 18073102. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. Piperidine-3-carboxamide (Nipecotamide). PubChem CID 65097. National Center for Biotechnology Information. Accessed April 2026. View Source
